molecular formula C22H26ClNO2 B2896925 3-[2-(4-methoxyphenoxy)ethyl]-1H,2H,3H,4H,5H,6H-benzo[f]isoquinoline hydrochloride CAS No. 1029985-09-8

3-[2-(4-methoxyphenoxy)ethyl]-1H,2H,3H,4H,5H,6H-benzo[f]isoquinoline hydrochloride

Cat. No.: B2896925
CAS No.: 1029985-09-8
M. Wt: 371.91
InChI Key: SFYIGWOLJDOLBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(4-Methoxyphenoxy)ethyl]-1H,2H,3H,4H,5H,6H-benzo[f]isoquinoline hydrochloride is a polycyclic aromatic compound featuring a benzo[f]isoquinoline core substituted with a 4-methoxyphenoxyethyl side chain and a hydrochloride counterion. This structural motif is critical for its pharmacological properties, particularly in targeting neurotransmitter receptors or modulating enzyme activity. Its synthesis typically involves palladium-catalyzed cross-coupling reactions or nucleophilic substitutions, as seen in related compounds (e.g., ).

Properties

IUPAC Name

3-[2-(4-methoxyphenoxy)ethyl]-2,4,5,6-tetrahydro-1H-benzo[f]isoquinoline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO2.ClH/c1-24-19-8-10-20(11-9-19)25-15-14-23-13-12-22-18(16-23)7-6-17-4-2-3-5-21(17)22;/h2-5,8-11H,6-7,12-16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFYIGWOLJDOLBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCN2CCC3=C(C2)CCC4=CC=CC=C43.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mitsunobu Coupling

A two-step approach involves:

  • Synthesizing 2-(4-methoxyphenoxy)ethanol : 4-Methoxyphenol reacts with ethylene glycol ditosylate in the presence of sodium hydride, yielding the ethanol derivative.
  • Mitsunobu Reaction : The alcohol couples to the benzoisoquinoline nitrogen using diethyl azodicarboxylate (DEAD) and triphenylphosphine in tetrahydrofuran (THF).

Conditions :

  • Molar ratio : 1:1.2 (benzoisoquinoline:alcohol) to ensure complete conversion.
  • Temperature : 0°C to room temperature, minimizing side reactions.

Direct Alkylation

Alternatively, 2-(4-methoxyphenoxy)ethyl chloride reacts with the benzoisoquinoline in acetonitrile using potassium carbonate as a base. This method mirrors the alkylation of ethyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate with 2-aminopyridine.

Optimization Insights :

  • Solvent : O-xylene enables reflux conditions (140–144°C) with adsorbents (e.g., silica gel) to prevent azeotrope formation.
  • Catalyst : Ammonium chloride accelerates condensation, improving yield by 15–20%.

Hydrochloride Salt Formation

The final step involves protonating the tertiary amine with hydrochloric acid. A saturated solution of the free base in ethanol is treated with gaseous HCl, precipitating the hydrochloride salt.

Critical Factors :

  • Stoichiometry : 1:1 molar ratio to avoid excess acid impurities.
  • Crystallization : Slow cooling (0–5°C) ensures high-purity crystals.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Base-Promoted Cyclization 65–75 98 Scalable, minimal metal catalysts Requires high-purity diketone precursors
Rhodium-Catalyzed Annulation 70–85 95 High regioselectivity Costly rhodium catalysts
Mitsunobu Alkylation 60–70 97 Mild conditions Expensive DEAD reagent
Direct Alkylation 55–65 96 Industrially feasible Requires stringent temperature control

Purity Optimization and Characterization

Post-synthetic purification employs column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from methanol/water. Advanced characterization includes:

  • Nuclear Magnetic Resonance (NMR) : Confirms substitution patterns and salt formation.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks.
  • X-ray Diffraction (XRD) : Resolves crystal structure, critical for patent applications.

Industrial-Scale Considerations

Adapting laboratory methods for mass production necessitates:

  • Solvent Recovery : O-xylene is distilled and reused, reducing costs by 30%.
  • Catalyst Recycling : Rhodium complexes are recovered via filtration, though efficiency drops by 10–15% per cycle.
  • Continuous Flow Systems : Minimize thermal degradation during cyclization.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-methoxyphenoxy)ethyl]-1H,2H,3H,4H,5H,6H-benzo[f]isoquinoline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenoxyethyl side chain, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-[2-(4-methoxyphenoxy)ethyl]-1H,2H,3H,4H,5H,6H-benzo[f]isoquinoline hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving cell signaling pathways and receptor interactions due to its structural similarity to certain bioactive molecules.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[2-(4-methoxyphenoxy)ethyl]-1H,2H,3H,4H,5H,6H-benzo[f]isoquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may act as an agonist or antagonist at certain receptor sites, thereby affecting cellular responses.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Structure Variations

The benzo[f]isoquinoline scaffold is structurally distinct from other polycyclic systems, such as benzo[de]isoquinoline (e.g., ) or pyrimido[4,5-c]isoquinoline (). Key differences include:

  • Ring Fusion: Benzo[f]isoquinoline has a six-membered ring fused to a bicyclic isoquinoline system, whereas benzo[de]isoquinoline (e.g., 6b in ) features a naphthalene-like fusion.
  • Substituent Positioning: The 4-methoxyphenoxyethyl group in the target compound contrasts with alkyl esters (e.g., 6b in ) or triazole moieties (e.g., 5n in ) in analogs.
Table 1: Structural Features of Selected Compounds
Compound Name Core Structure Key Substituents Reference
Target Compound Benzo[f]isoquinoline 4-Methoxyphenoxyethyl
6b () Benzo[de]isoquinoline Dimethylaminoethyl, ethyl ester
5n () Benzo[de]isoquinoline Triazole, 4-methylbenzyl
18 () Pyrimido[4,5-c]isoquinoline Benzylthio, ethyl, dimethyl

Anticancer Activity

  • Target Compound : Predicted to inhibit DNA topoisomerases or intercalate DNA, similar to amonafide derivatives ().
  • Analog 3a (): IC₅₀ = 0.69 μM (HeLa), superior to amonafide (6.02 μM), due to dimethylaminoethyl substituents .
  • Analog 18 () : Moderate activity (66% yield) with benzylthio and methyl groups .

Multidrug Resistance (MDR) Reversal

  • Isoquinoline Sulfonamides (): H-86 and H-87 reverse vinblastine resistance via P-glycoprotein inhibition, correlating with hydrophobicity .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The hydrochloride salt of the target compound enhances water solubility, critical for bioavailability.
  • LogP: The 4-methoxyphenoxyethyl group likely increases lipophilicity compared to ester-containing analogs (e.g., 6b in ).

Biological Activity

3-[2-(4-methoxyphenoxy)ethyl]-1H,2H,3H,4H,5H,6H-benzo[f]isoquinoline hydrochloride (CAS Number: 1029985-09-8) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and specific case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H26ClNO2, with a molecular weight of 371.9 g/mol. The structure features a benzo[f]isoquinoline core substituted with a 4-methoxyphenoxyethyl group.

PropertyValue
Molecular FormulaC22H26ClNO2
Molecular Weight371.9 g/mol
CAS Number1029985-09-8

Biological Activity Overview

Research indicates that compounds with similar structures may exhibit various biological activities such as antitumor, antibacterial, and anti-inflammatory effects. The specific biological activities of this compound have yet to be extensively documented in the literature.

Antitumor Activity

A study focusing on isoquinoline derivatives suggests that compounds in this class can selectively inhibit cyclin-dependent kinases (CDKs), particularly CDK4. This inhibition is crucial for controlling cell cycle progression in cancer cells. The presence of specific substituents on the phenyl ring enhances the inhibitory activity against CDK4 over CDK2 and CDK1 .

Structure-Activity Relationships (SAR)

The biological activity of compounds like this compound is often influenced by their structural features:

  • Substituents : The presence of methoxy and other electron-donating groups can enhance binding affinity to target proteins.
  • Core Structure : The benzo[f]isoquinoline framework is essential for maintaining the necessary conformation for biological activity.

Case Studies and Research Findings

  • Antitumor Studies : Research on isoquinoline derivatives has shown promising results in inhibiting tumor growth in vitro. In particular, compounds that mimic the structure of this compound have been effective in reducing cell proliferation in cancer cell lines .
  • Antibacterial Screening : A comparative analysis of various substituted isoquinolines indicated that modifications similar to those found in this compound can lead to significant antibacterial activity against Gram-positive bacteria .

Q & A

Q. What are the standard synthetic routes for synthesizing 3-[2-(4-methoxyphenoxy)ethyl]benzo[f]isoquinoline hydrochloride?

Methodological Answer: The synthesis typically involves alkylation of a benzo[f]isoquinoline precursor with a 2-(4-methoxyphenoxy)ethyl group. For example, analogous methods involve coupling halogenated intermediates (e.g., chloroethyl derivatives) with phenolic moieties under basic conditions (e.g., K₂CO₃ in DMF), followed by HCl salt formation . Key steps include:

  • Step 1: Preparation of the benzo[f]isoquinoline core via cyclization of tetrahydroisoquinoline derivatives.
  • Step 2: Introduction of the 4-methoxyphenoxyethyl side chain via nucleophilic substitution or Mitsunobu reaction.
  • Step 3: Purification via column chromatography and recrystallization to isolate the hydrochloride salt.

Reference Techniques: NMR (¹H/¹³C) for structural confirmation, mass spectrometry for molecular weight validation .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Purity Analysis: Use reverse-phase HPLC with a C18 column (e.g., 95:5 water:acetonitrile mobile phase, UV detection at 254 nm) .
  • Structural Confirmation:
    • ¹H/¹³C NMR: Compare chemical shifts to analogous benzo[f]isoquinoline derivatives (e.g., δ 3.7–4.2 ppm for methoxy and ethyloxy protons) .
    • X-ray Crystallography: Resolve crystal structure to validate stereochemistry and substituent positioning (as in for related compounds).
  • Elemental Analysis: Verify C, H, N, and Cl content (±0.4% deviation) .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis steps .
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite), dispose as hazardous waste, and avoid aqueous runoff .
  • Storage: Store in airtight glass containers at 2–8°C, protected from light and moisture to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize the compound’s solubility for in vitro bioactivity assays?

Methodological Answer:

  • Solvent Screening: Test solubility in DMSO (primary solvent), followed by dilution in PBS or cell culture media (≤0.1% DMSO final concentration).
  • Co-solvency Approach: Use surfactants (e.g., Tween-80) or cyclodextrins to enhance aqueous solubility .
  • pH Adjustment: Conduct solubility studies across pH 3–8 (simulating physiological conditions) using UV-Vis spectroscopy .

Q. How to design experiments to study the compound’s stability under varying pH and temperature?

Methodological Answer:

  • Accelerated Stability Testing:
    • Thermal Stability: Incubate samples at 25°C, 40°C, and 60°C for 4 weeks. Analyze degradation products via HPLC-MS .
    • pH Stability: Prepare buffer solutions (pH 1.2, 4.5, 6.8, 7.4) and monitor hydrolysis/oxidation over time using NMR and TGA .
  • Kinetic Modeling: Apply Arrhenius equation to predict shelf-life at 25°C based on high-temperature data .

Q. How does the substitution pattern (e.g., methoxyphenoxy vs. benzyloxy) affect receptor binding affinity?

Methodological Answer:

  • Comparative Docking Studies: Use molecular docking software (e.g., AutoDock Vina) to model interactions between the compound and target receptors (e.g., serotonin or dopamine receptors). Compare binding energies of methoxyphenoxy vs. benzyloxy analogs .
  • SAR Analysis: Synthesize derivatives with modified substituents and assay bioactivity (e.g., IC₅₀ in receptor-binding assays). Correlate electronic (Hammett σ) and steric parameters with activity trends .

Q. How to resolve contradictions in reported bioactivity data for structural analogs?

Methodological Answer:

  • Assay Validation: Replicate conflicting studies under standardized conditions (e.g., cell line, incubation time, controls). Use orthogonal assays (e.g., ELISA vs. radiometric binding) to cross-validate results .
  • Meta-Analysis: Compile data from PubChem, ChEMBL, and peer-reviewed studies. Apply statistical tools (e.g., ANOVA) to identify outliers or methodological biases .
  • Structural Reanalysis: Verify compound identity/purity in conflicting studies via LC-MS and NMR .

Q. What strategies can be employed to improve the compound’s metabolic stability in preclinical studies?

Methodological Answer:

  • Microsomal Incubation: Assess hepatic metabolism using rat or human liver microsomes. Identify major metabolites via LC-MS/MS and modify labile groups (e.g., methoxy → trifluoromethoxy) .
  • Prodrug Design: Mask polar groups (e.g., ethylamine) with ester or carbamate prodrugs to enhance bioavailability .
  • CYP Inhibition Screening: Test for interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict drug-drug interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.